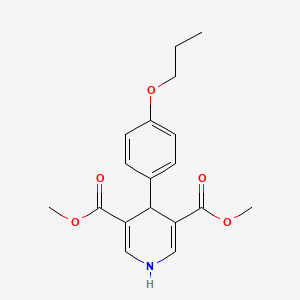
dimethyl 4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as DPPD, is a chemical compound with a molecular formula C19H21NO5. It is a potent antioxidant and has been widely studied for its potential applications in various fields of research.
作用機序
The mechanism of action of DPPD is believed to be related to its antioxidant properties. DPPD is able to scavenge free radicals and prevent oxidative damage to cells. In addition, DPPD has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Biochemical and Physiological Effects:
DPPD has been shown to have a number of biochemical and physiological effects. In animal studies, DPPD has been shown to improve cognitive function and reduce inflammation in the brain. DPPD has also been shown to reduce oxidative stress in the liver and kidneys.
実験室実験の利点と制限
The advantages of using DPPD in lab experiments include its potent antioxidant properties and its ability to scavenge free radicals. However, DPPD is a relatively expensive compound and may not be suitable for large-scale experiments. In addition, the synthesis of DPPD is a complex process that requires careful attention to detail and purity of the reagents.
将来の方向性
There are many potential future directions for research on DPPD. One area of interest is the development of DPPD-based therapies for neurodegenerative diseases. Another area of interest is the use of DPPD as a food additive to prevent oxidation and extend the shelf life of food products. In addition, further research is needed to fully understand the mechanism of action of DPPD and its potential applications in other fields of research, such as material science.
科学的研究の応用
DPPD has been widely studied for its potential applications in various fields of research, including medicine, food science, and material science. In medicine, DPPD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DPPD has also been shown to have anti-inflammatory and anti-cancer properties.
In food science, DPPD has been used as a food additive to prevent oxidation and extend the shelf life of food products. In material science, DPPD has been used as a stabilizer for polymers and as a component in organic solar cells.
特性
IUPAC Name |
dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-9-24-13-7-5-12(6-8-13)16-14(17(20)22-2)10-19-11-15(16)18(21)23-3/h5-8,10-11,16,19H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZICCMAJSMAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



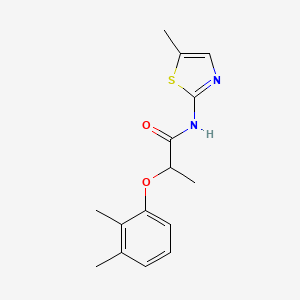
![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4652664.png)
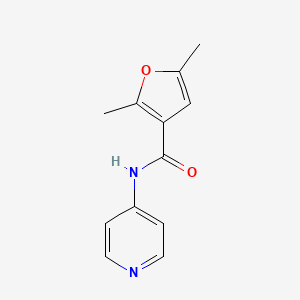
![4-[(4-chlorophenyl)sulfonyl]-2-(4-ethoxyphenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4652683.png)
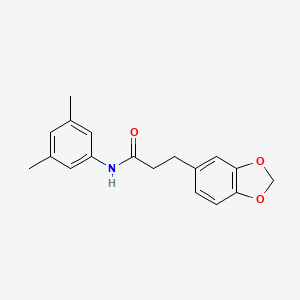
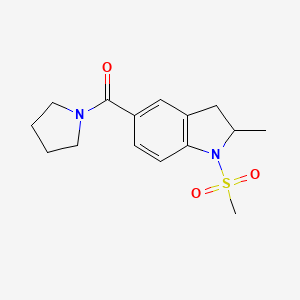
![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)
![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)
